molecular formula C13H10N2O2 B2856418 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol CAS No. 1005591-87-6; 6836-83-5

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2856418
CAS No.: 1005591-87-6; 6836-83-5
M. Wt: 226.235
InChI Key: LJWKEOLULDABCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a furan ring fused to a pyrazole ring with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol or acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same principles as laboratory synthesis, with adjustments for reaction vessel size, temperature control, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol is unique due to its combination of a furan ring and a pyrazole ring with a phenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1005591-87-6; 6836-83-5

Molecular Formula

C13H10N2O2

Molecular Weight

226.235

IUPAC Name

5-(furan-2-yl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H10N2O2/c16-13-9-11(12-7-4-8-17-12)14-15(13)10-5-2-1-3-6-10/h1-9,14H

InChI Key

LJWKEOLULDABCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CO3

solubility

not available

Origin of Product

United States

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